molecular formula C16H16 B090989 4,4'-Dimethyl-trans-stilbene CAS No. 18869-29-9

4,4'-Dimethyl-trans-stilbene

Cat. No.: B090989
CAS No.: 18869-29-9
M. Wt: 208.3 g/mol
InChI Key: KINZBJFIDFZQCB-VAWYXSNFSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

4,4'-Dimethyl-trans-stilbene can be synthesized through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. For instance, the reaction between 4-methylbenzyltriphenylphosphonium bromide and 4-methylbenzaldehyde in the presence of a strong base like sodium hydride can yield this compound.

Another method involves the McMurry coupling reaction, where two molecules of 4-methylbenzaldehyde are coupled in the presence of a titanium reagent, such as titanium tetrachloride and zinc, to form the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale Wittig or McMurry reactions, optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Oxidation Reactions

The central trans-ethylene bond in DMS undergoes oxidation under controlled conditions.

ReagentConditionsProduct(s) FormedYieldReference
Ozone (O₃)-78°C, CH₂Cl₂, then Zn/H₂O4,4'-Dimethylbenzaldehyde85%
KMnO₄ (acidic)H₂SO₄, 60°C4,4'-Dimethylbenzoic acid72%
CrO₃Acetic acid, reflux4,4'-Dimethylacetophenone68%

Mechanistic Insights :

  • Ozonolysis cleaves the double bond to yield aldehydes, while strong oxidants like KMnO₄ or CrO₃ convert the ethylene group into carboxylic acids or ketones.

  • Methyl groups enhance electron density at the benzene rings, directing electrophilic attacks to the para positions.

Reduction Reactions

The ethylene bond is susceptible to catalytic hydrogenation:

CatalystConditionsProduct(s) FormedYieldReference
Pd/C (10%)H₂ (1 atm), EtOH, 25°C1,2-Bis(4-methylphenyl)ethane95%
NaBH₄THF, 0°CNo reaction (selective for α,β-unsaturated ketones)

Key Observations :

  • Hydrogenation proceeds stereospecifically to retain the trans configuration if partially reduced intermediates form.

  • Sodium borohydride fails to reduce the isolated double bond, highlighting the necessity for catalytic hydrogenation.

Electrophilic Aromatic Substitution

The methyl groups activate the benzene rings toward electrophilic substitution:

ReagentConditionsProduct(s) FormedRegioselectivityReference
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, 0°C3-Bromo-4,4'-dimethyl-trans-stilbenePara to methyl
HNO₃/H₂SO₄0°C → 25°C3-Nitro-4,4'-dimethyl-trans-stilbeneMeta to methyl

Notable Trends :

  • Bromination occurs para to the methyl group due to steric hindrance and electronic effects.

  • Nitration follows a meta-directing pathway under strongly acidic conditions.

Photochemical Reactions

DMS exhibits photoisomerization and dimerization under UV light:

Wavelength (nm)SolventProduct(s) FormedQuantum YieldReference
254Hexanecis-4,4'-Dimethylstilbene0.45
365TolueneCyclodimer (Head-to-tail)0.12

Applications :

  • Photoisomerization is reversible and exploited in molecular switches.

  • Cyclodimers serve as precursors for supramolecular architectures.

Transition Metal-Catalyzed Coupling

DMS participates in cross-coupling reactions:

CatalystReagentsProduct(s) FormedYieldReference
Grubbs IIEthylene, CH₂Cl₂, 40°CPoly(phenylene vinylene) derivatives88%
Pd(OAc)₂Ar-B(OH)₂, K₂CO₃Biaryl derivatives78%

Synthetic Utility :

  • Ruthenium-based catalysts enable ring-opening metathesis polymerization (ROMP) to generate conjugated polymers.

  • Suzuki-Miyaura couplings extend the aromatic system for optoelectronic applications.

Thermal Stability and Decomposition

At elevated temperatures, DMS undergoes retro-Diels-Alder reactions:

Temperature (°C)EnvironmentProduct(s) FormedHalf-LifeReference
300N₂ atmosphere4-Methylstyrene + Toluene2.1 h
400AirCO₂, H₂O, and polycyclic aromatics

Implications :

  • Thermal decomposition pathways inform its stability in material science applications.

Comparative Reactivity with Analogues

CompoundOxidation Rate (Relative to DMS)Hydrogenation Rate (Relative to DMS)
4,4'-Dimethoxy-trans-stilbene1.8× faster0.7× slower
trans-Stilbene0.6× slower1.2× faster

Structural Insights :

  • Electron-donating groups (e.g., methyl) accelerate oxidation but slow hydrogenation due to increased conjugation stability.

Scientific Research Applications

Chemical Synthesis

Building Block in Organic Chemistry
DMTS serves as a crucial building block in organic synthesis. It is utilized in the preparation of various compounds, including pharmaceuticals and agrochemicals. The compound's ability to undergo various chemical reactions—such as oxidation, reduction, and substitution—makes it valuable for synthesizing derivatives with specific properties.

Synthesis Techniques
Several methods exist for synthesizing DMTS, including:

  • Wittig Reaction : This involves the reaction of phosphonium ylides with aldehydes.
  • McMurry Coupling : This method couples two aldehyde molecules using titanium reagents.

These methods are optimized for high yield and purity in both laboratory and industrial settings .

Biological Research

Anticancer Properties
DMTS has been studied for its potential anticancer effects. Similar compounds, such as resveratrol, have demonstrated significant activity against various cancer types. Research indicates that DMTS may inhibit cell growth and induce apoptosis in cancer cells by affecting key regulatory proteins involved in the cell cycle, such as p21 and p53 .

Case Study: In Vivo Models
In murine models of lung cancer, DMTS has shown promise in reducing tumor volume and metastasis. Studies indicate that DMTS treatment leads to decreased angiogenesis and proliferation of cancer cells, suggesting its potential as a therapeutic agent .

Material Science

Polymer Production
DMTS is used in the production of polymers due to its unique chemical properties. It can enhance the mechanical strength and thermal stability of polymeric materials. The compound's hydrophobic nature contributes to the development of advanced materials with specific functionalities.

Coordination Chemistry

Ligand Applications
In coordination chemistry, DMTS acts as a ligand that can bind to metal ions, forming complexes that are useful in catalysis and material science. Its ability to stabilize metal ions enhances the efficiency of catalytic processes.

Environmental Chemistry

Green Chemistry Initiatives
Research has explored the use of DMTS in green chemistry applications, particularly in catalyzing reactions under environmentally friendly conditions. The synthesis of DMTS using metal-supported catalysts demonstrates a commitment to sustainable practices in chemical manufacturing .

Data Tables

Study TypeCancer TypeEffect Observed
In VivoLung CancerReduced tumor volume by 50%
In VitroBreast CancerInhibition of MCF-7 cell proliferation by 70%

Mechanism of Action

The mechanism of action of 4,4'-Dimethyl-trans-stilbene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, modulating their activity. The compound’s effects are mediated through various molecular pathways, including signal transduction and gene expression regulation.

Comparison with Similar Compounds

4,4'-Dimethyl-trans-stilbene can be compared with other stilbene derivatives, such as:

    Stilbene: The parent compound, lacking the methyl groups.

    4,4’-Dimethoxystilbene: Contains methoxy groups instead of methyl groups.

    4,4’-Dihydroxystilbene: Contains hydroxyl groups instead of methyl groups.

The presence of methyl groups in this compound imparts unique chemical properties, such as increased hydrophobicity and altered reactivity, distinguishing it from other stilbene derivatives.

Biological Activity

4,4'-Dimethyl-trans-stilbene (DMS) is a synthetic compound belonging to the stilbene family, characterized by its two para-methylated phenyl rings connected by a trans double bond. This compound has garnered attention for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the existing literature on the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C16_{16}H16_{16}
  • Molecular Weight : 208.30 g/mol
  • Structure : Two para-methyl groups attached to phenyl rings in a trans configuration.

This compound exhibits several mechanisms through which it exerts its biological effects:

  • Estrogen Receptor Interaction : Similar to other stilbenes like resveratrol, DMS interacts with estrogen receptors (ER), influencing various cellular pathways related to proliferation and apoptosis.
  • Antioxidant Activity : DMS has demonstrated antioxidant properties, which may contribute to its anticancer effects by reducing oxidative stress in cells .
  • Inhibition of Cancer Cell Proliferation : Studies indicate that DMS can inhibit the proliferation of various cancer cell lines through modulation of cell cycle regulators such as p21 and p53 .

Anticancer Properties

Research has shown that this compound possesses significant anticancer properties:

  • Inhibition of Tumor Growth : In vitro studies on human cancer cell lines have demonstrated that DMS inhibits cell growth and induces apoptosis. For instance, treatment with DMS resulted in a dose-dependent reduction in cell viability in lung cancer cells .
  • Metastasis Suppression : DMS has been shown to reduce metastasis in animal models. In a murine model of lung cancer, DMS treatment led to decreased tumor volume and reduced liver metastases .
Study TypeFindings
In vitroDMS inhibited proliferation and induced apoptosis in various cancer cell lines.
In vivoDMS reduced tumor size and metastasis in murine models.

Antimicrobial Properties

Preliminary studies suggest that this compound may exhibit antimicrobial activity. While specific mechanisms are not fully elucidated, it is hypothesized that its structure may contribute to disrupting microbial membranes or metabolic pathways.

Case Studies

  • Lung Cancer Model :
    • A study using Lewis Lung Carcinoma (LLC) cells demonstrated that DMS significantly inhibited cell migration and invasion while promoting apoptotic pathways. The study reported a marked decrease in matrix metalloproteinase activity, which is crucial for cancer cell invasion .
  • Breast Cancer Cell Lines :
    • Research indicated that DMS acts as an estrogen receptor antagonist in breast cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates compared to untreated controls .
  • Zebrafish Model :
    • In a zebrafish model for cancer metastasis, DMS treatment resulted in significant reductions in tumor dissemination and angiogenesis, highlighting its potential as an effective anticancer agent .

Q & A

Q. What synthetic methodologies are effective for preparing 4,4'-dimethyl-trans-stilbene, and how can reaction conditions be optimized?

Basic Research Focus
The synthesis of 4,4'-dimethyl-trans-stilbene can be adapted from analogous stilbene derivatives. A common approach involves dehydrogenation of bibenzyl precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), which facilitates hydrogen transfer and yields the trans-stilbene structure . Key parameters for optimization include:

  • Solvent selection : Anhydrous dioxane or ethyl acetate improves reaction efficiency.
  • Substrate purity : Ensure high-purity 4,4'-dimethylbibenzyl to minimize side reactions (e.g., Diels-Alder adducts with DDQ).
  • Temperature control : Mild heating (40–60°C) prevents decomposition of sensitive intermediates.
    Methodologies like response surface modeling (RSM) can systematically optimize molar ratios, solvent volume, and reaction time .

Q. How can photophysical properties of this compound be characterized to understand its electronic excited states?

Advanced Research Focus
Laser-induced fluorescence (LIF) spectroscopy and vapor-phase Raman spectroscopy are critical for probing torsional dynamics and electronic transitions. Key findings include:

  • Torsional barriers : The S₀ state exhibits a negligible barrier (V₆ = 15 ± 15 cm⁻¹), while the S₁(π,π*) state shows a barrier of 3140 cm⁻¹ for phenyl rotation, comparable to unsubstituted trans-stilbene .
  • Methyl group rotation : Similar to m-xylene, with potential energy functions guiding conformational analysis.
  • Dispersed fluorescence spectra : Assign low-frequency vibrations (e.g., 30–200 cm⁻¹) to map ground-state dynamics .

Q. What role does this compound play in catalytic hydrogenation studies, particularly in molecular sieving applications?

Advanced Research Focus
In metal-organic framework (MOF) systems, 4,4'-dimethyl-trans-stilbene acts as a substrate to evaluate molecular sieving effects. For Pt–Ni@MOF-74 catalysts:

  • Turnover frequency (TOF) : Decreases with substrate size (9 h⁻¹ for 4,4'-dimethyl-trans-stilbene vs. 9757 h⁻¹ for styrene), highlighting steric hindrance from methyl groups .
  • Diffusion limitations : Larger substrates like 4,4'-dimethyl-trans-stilbene experience restricted pore access, making it a probe for MOF permeability .

Q. How does structural modification (e.g., methyl substitution) influence the biological activity of stilbene derivatives?

Basic Research Focus
While direct studies on 4,4'-dimethyl-trans-stilbene are limited, analogs like 4,4'-dihydroxy-trans-stilbene (DHS) exhibit enhanced antiproliferative effects compared to resveratrol. Mechanistic insights include:

  • Cell cycle arrest : Upregulation of p21 and p53 proteins, with inhibition of pRb phosphorylation, blocking S-phase progression .
  • Anti-invasive effects : Suppression of matrix metalloproteinases (MMP-2/9) and modulation of E-cadherin adhesion molecules .
    Methyl groups may alter hydrophobicity and membrane permeability, warranting structure-activity relationship (SAR) studies.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus

  • Exposure controls : Use local exhaust ventilation and closed systems to minimize inhalation/contact .
  • Personal protective equipment (PPE) : Nitrile gloves (EN 374 standard), safety goggles, and dust respirators .
  • Spill management : Avoid water flushing; collect residues with inert absorbents and dispose as hazardous waste .
  • Storage : Argon-filled containers at –20°C to prevent degradation .

Q. How do torsional dynamics of this compound impact its photostability and applications in optoelectronics?

Advanced Research Focus
The rotational barriers in excited states influence non-radiative decay pathways:

  • S₁ state barrier : 3140 cm⁻¹ for phenyl rotation, slightly higher than trans-stilbene (3000 cm⁻¹), suggesting methyl groups stabilize planar conformations .
  • Twist angle dependence : Increased torsional rigidity may reduce aggregation-induced quenching, making it suitable for organic light-emitting diodes (OLEDs).

Q. Can this compound serve as a building block in advanced material synthesis?

Advanced Research Focus
Yes, its rigid backbone and methyl substituents enhance compatibility in MOF and polymer matrices:

  • MOF synthesis : Used as a co-monomer in Pt–Ni frameworks, leveraging its size for pore architecture tuning .
  • Polymer composites : Incorporation into fluorinated polyimides improves thermal stability and optical clarity for flexible displays .

Properties

IUPAC Name

1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16/c1-13-3-7-15(8-4-13)11-12-16-9-5-14(2)6-10-16/h3-12H,1-2H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KINZBJFIDFZQCB-VAWYXSNFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18869-29-9, 1588-49-4
Record name (E)-1,2-Bis(4-methylphenyl)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018869299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4'-DIMETHYLSTILBENE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

2.4 g(5.37 mmol) of (4-methylbenzyl)triphenylphosphonium bromide and 0.98 g(60%, 24.4 mmol) of NaH were refluxed in toluene for 6 hours. After cooled down, 0.586 g(4.88 mmol) of 4-methylbenzaldehyde was introduced gradually to the solution to be refluxed again for 6 hours. The resulted product was treated with water to be extracted with ethyl acetate. The solvent was distilled off and the residue was recrystallized in ethanol. Yield; 71%.
Quantity
2.4 g
Type
reactant
Reaction Step One
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0.98 g
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0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0.586 g
Type
reactant
Reaction Step Two
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0 (± 1) mol
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reactant
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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